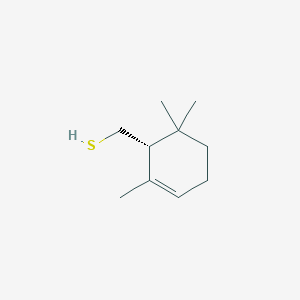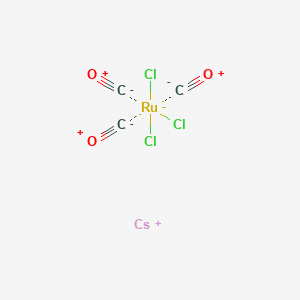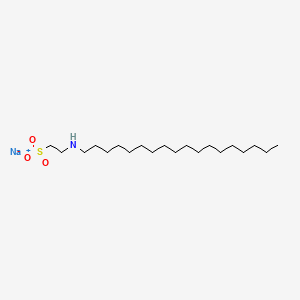
Bis(2-chlorocyclopentyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chlorocyclopentyl) ketone is an organic compound with the molecular formula C11H16Cl2O It is a ketone derivative characterized by the presence of two chlorocyclopentyl groups attached to a central carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chlorocyclopentyl) ketone typically involves the reaction of 2-chlorocyclopentanone with a suitable reagent under controlled conditions. One common method is the Claisen-Schmidt condensation, where 2-chlorocyclopentanone is reacted with an aldehyde in the presence of a base to form the desired ketone . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-chlorocyclopentyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms in the cyclopentyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Bis(2-chlorocyclopentyl) ketone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(2-chlorocyclopentyl) ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- Bis(2-chlorocyclohexyl) ketone
- Bis(2-chlorocycloheptyl) ketone
- Bis(2-chlorocyclooctyl) ketone
Comparison: Bis(2-chlorocyclopentyl) ketone is unique due to its specific ring size and the presence of chlorine atoms, which influence its reactivity and interaction with other molecules. Compared to its analogs with larger ring sizes, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .
Propriétés
Numéro CAS |
71501-41-2 |
|---|---|
Formule moléculaire |
C11H16Cl2O |
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
bis(2-chlorocyclopentyl)methanone |
InChI |
InChI=1S/C11H16Cl2O/c12-9-5-1-3-7(9)11(14)8-4-2-6-10(8)13/h7-10H,1-6H2 |
Clé InChI |
XUHWMEBMZCGMMW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)Cl)C(=O)C2CCCC2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





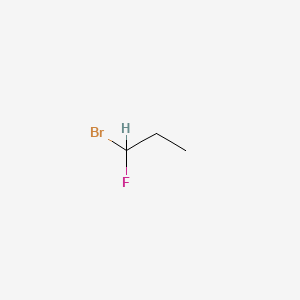
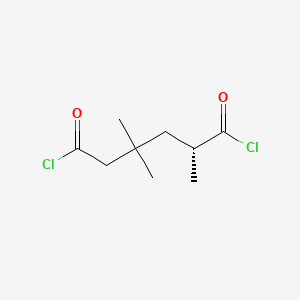


![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
